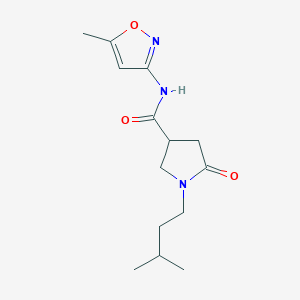![molecular formula C20H21NO3 B6106202 4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6106202.png)
4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid, also known as MHQP, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid is not fully understood, but research has suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer and is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and is often dysregulated in cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to have antioxidant and anti-angiogenic effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. In addition, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is that its solubility in water is limited, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid. One area of interest is the development of novel formulations of this compound that can improve its solubility and bioavailability. In addition, further studies are needed to explore the potential therapeutic applications of this compound in a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, research is needed to better understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid involves a multi-step process that starts with the reaction between 3,4-dihydroisoquinoline and 2-methyl-3-butyn-2-ol to form 9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline. This intermediate is then reacted with 4-bromo-benzoic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound has anti-tumor effects and can inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases.
Propiedades
IUPAC Name |
4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-12-4-9-17-16(11-12)19-15(3-2-10-24-19)18(21-17)13-5-7-14(8-6-13)20(22)23/h4-9,11,15,18-19,21H,2-3,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHUHWDWNBNPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCCC3)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6106139.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6106147.png)
![N-({1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6106151.png)
![ethyl 2-[(3,3-diphenylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6106156.png)
![methyl 5-{3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6106159.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6106166.png)

![7-(cyclopropylmethyl)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6106185.png)
![N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B6106191.png)

![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)

![3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)